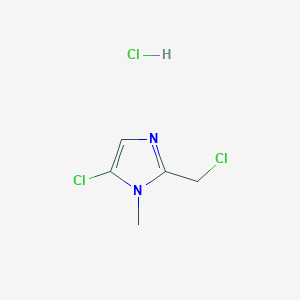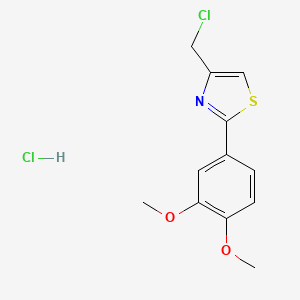
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride
説明
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride, also known as 4-CM-2-DMPT-HCl, is a synthetic organic compound with a wide range of applications in various scientific fields. It is a white to yellowish-brown crystalline powder that is soluble in water, alcohol, and other polar solvents. It is used in the synthesis of a variety of organic compounds, and is also used as a catalyst in various laboratory experiments.
科学的研究の応用
Spectroscopic Evidence and Intermediate Formation
The synthesis of thiazole derivatives, including 4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride, often involves complex reactions where intermediates such as spirooxirane play a crucial role. Spectroscopic methods, particularly NMR spectroscopy, have been employed to provide evidence for the existence of these intermediates, enhancing our understanding of the reaction mechanisms involved in the synthesis of thiazole derivatives. This knowledge is pivotal for optimizing synthesis processes in medicinal chemistry and material science (Ross A. Johnson et al., 1992).
Corrosion Inhibition
Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals, including steel used in oil wells, which are often exposed to corrosive environments. Studies have shown that thiazole compounds can efficiently inhibit corrosion, thereby extending the life of these materials. This application is particularly relevant in the oil and gas industry, where material durability is of paramount importance (M. Yadav et al., 2015).
Anti-inflammatory and Analgesic Activities
Research into the biological activities of thiazole derivatives has revealed their potential as anti-inflammatory and analgesic agents. Certain thiazole compounds have been found to exhibit significant anti-inflammatory activity by inhibiting enzymes involved in inflammatory processes, such as 5-lipoxygenase. These findings suggest that thiazole derivatives could be developed into new therapeutic agents for treating diseases characterized by inflammation, such as asthma and rheumatoid arthritis (J. Suh et al., 2012).
Theoretical and Computational Studies
Theoretical studies have been conducted on thiazole derivatives to understand their intramolecular hydrogen bonding, which influences their chemical properties and biological activities. Computational methods, including density functional theory (DFT), provide insights into the molecular structures of these compounds, facilitating the design of more effective and selective drugs or materials (M. Castro et al., 2007).
Synthesis of Novel Thiazole Derivatives
The development of new synthetic methodologies has enabled the preparation of a wide variety of thiazole derivatives with potential applications in medicinal chemistry and material science. These methods offer pathways to novel compounds with enhanced properties or specific functionalities, opening new avenues for research and development (V. Sinenko et al., 2017).
特性
IUPAC Name |
4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S.ClH/c1-15-10-4-3-8(5-11(10)16-2)12-14-9(6-13)7-17-12;/h3-5,7H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVPWOZFKMIFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



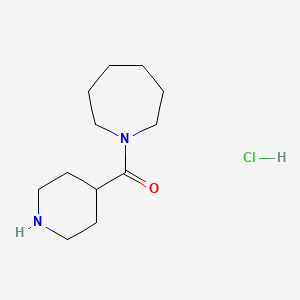
![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B3374937.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B3374938.png)
![1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3374942.png)
![Sodium (dibenzo[b,d]furan-2-yloxy)acetate](/img/structure/B3374943.png)
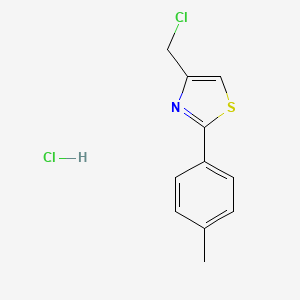
![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)
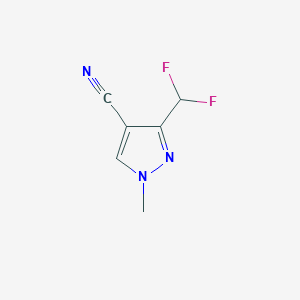

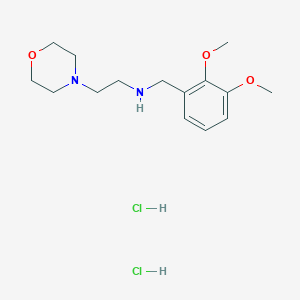
![2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B3375002.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3375007.png)
